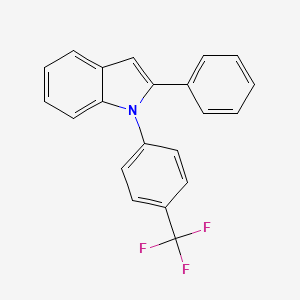
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole is a compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique chemical properties, which include the presence of a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole typically involves the reaction of 4-trifluoromethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indole compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Phenyl-1-(4-methyl-phenyl)-1H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Phenyl-1-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of a trifluoromethyl group.
2-Phenyl-1-(4-bromophenyl)-1H-indole: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Phenyl-1-(4-trifluoromethyl-phenyl)-1H-indole imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
特性
分子式 |
C21H14F3N |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
2-phenyl-1-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C21H14F3N/c22-21(23,24)17-10-12-18(13-11-17)25-19-9-5-4-8-16(19)14-20(25)15-6-2-1-3-7-15/h1-14H |
InChIキー |
XKWLQYLHYRCXTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


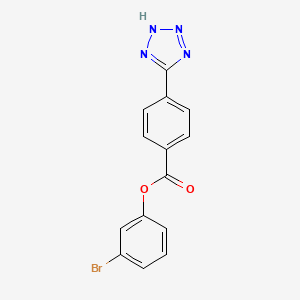

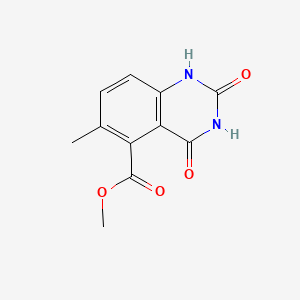
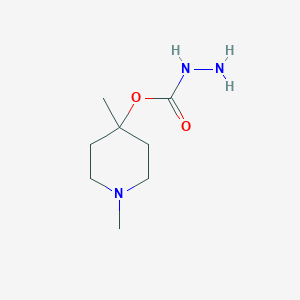
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
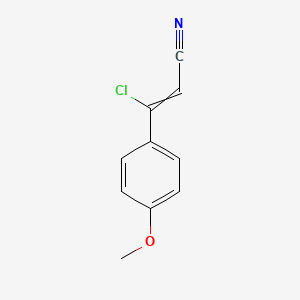
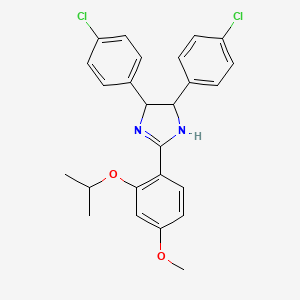
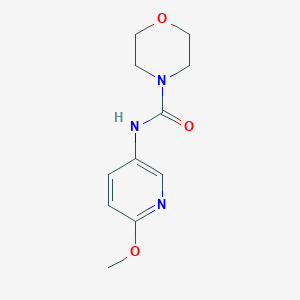
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
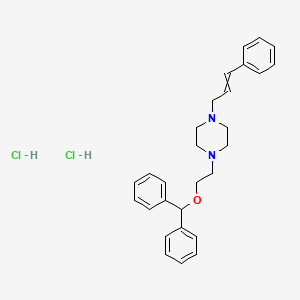
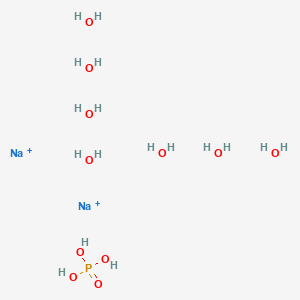
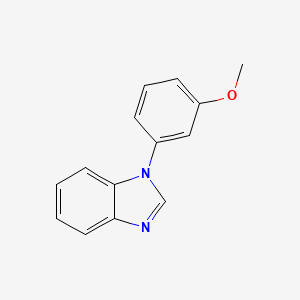
![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)

